Ronacaleret

Description

Overview of G Protein-Coupled Receptors (GPCRs) in Physiological Regulation

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome. nih.govahajournals.org These integral membrane proteins are characterized by a conserved structure featuring seven transmembrane alpha-helical domains, an extracellular N-terminus, and an intracellular C-terminus. nih.govahajournals.orgthe-scientist.com GPCRs are crucial for cellular communication, enabling cells to detect and react to a vast array of extracellular signals, including photons, ions, hormones, neurotransmitters, and peptides. nih.govmdpi.com They play a fundamental role in regulating nearly every aspect of human physiology, from sight, taste, and smell to immune responses, cellular metabolism, and cardiovascular function. nih.govahajournals.orgthe-scientist.com

The signaling process is initiated when an extracellular ligand binds to the receptor, causing a conformational change. ahajournals.org This change allows the GPCR to act as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits) on the intracellular side of the membrane. nih.govahajournals.org Upon activation, the Gα subunit releases guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), leading to its dissociation from the Gβγ dimer. ahajournals.orgthe-scientist.com Both the Gα-GTP subunit and the Gβγ complex can then interact with various downstream effectors, such as enzymes and ion channels, to generate intracellular second messengers (like cyclic AMP) and propagate the signal, ultimately resulting in a specific cellular response. nih.govmdpi.comphysiology.org Given their widespread involvement in physiological processes, GPCRs are major targets for therapeutic drug development. ahajournals.orgmdpi.com

Classification and Research Rationale for CaSR Modulators

Based on their effect on receptor function, synthetic modulators of the CaSR are broadly classified into two groups: calcimimetics and calcilytics. nih.govpatsnap.com This classification is based on whether they enhance or inhibit the receptor's response to its primary ligand, extracellular calcium. patsnap.com

Calcimimetics are positive allosteric modulators (PAMs) that mimic the effect of high calcium levels by increasing the CaSR's sensitivity to its ligand. nih.govnih.gov By binding to an allosteric site, they stabilize the receptor's active conformation, which means lower concentrations of extracellular calcium are needed to suppress PTH secretion. patsnap.com The research and development of calcimimetics, such as Cinacalcet, have been focused on treating conditions characterized by excessive PTH secretion, like primary and secondary hyperparathyroidism. nih.govbiorxiv.org Cinacalcet was the first allosteric modulator of a GPCR to be clinically approved, underscoring the therapeutic potential of targeting CaSR. nih.govbiorxiv.org

Calcilytics, such as Ronacaleret, are negative allosteric modulators (NAMs) of the CaSR. nih.goversnet.orgdrugtargetreview.com They bind to an allosteric site, typically within the transmembrane domain, and decrease the receptor's sensitivity to extracellular calcium. nih.govpatsnap.comnih.gov This inhibition of CaSR activity on the parathyroid gland effectively signals a state of low calcium, which in turn stimulates a transient, or pulsatile, increase in the secretion of endogenous PTH. researchgate.netdrugbank.comnih.gov

The primary research rationale for developing calcilytics like Ronacaleret has been for the treatment of osteoporosis. researchgate.netmedchemexpress.com This approach is based on the well-established observation that intermittent administration of PTH has a net anabolic (bone-building) effect, increasing the number and activity of osteoblasts and improving bone mass and architecture. pnas.orgingentaconnect.comscielo.br An orally administered calcilytic offers a potential method to stimulate this anabolic PTH pulse without the need for injections. researchgate.netnih.gov Research into Ronacaleret and other calcilytics explored this mechanism, aiming to create a new class of anabolic therapies for bone loss. researchgate.netnih.gov While initial clinical development for osteoporosis was discontinued, the unique mechanism of calcilytics continues to be explored for other potential therapeutic applications, such as asthma. ersnet.orgresearchgate.net

Properties

Key on ui mechanism of action |

751689 is novel small molecules that work by antagonizing calcium-sensing receptors on the surface of the parathyroid gland, thereby triggering a transient release of the body's own stores of parathyroid hormone (PTH). This release of PTH may have the potential to rebuild the bone mass lost as a result of osteoporosis and improve overall bone microarchitecture in these patients. |

|---|---|

CAS No. |

753449-67-1 |

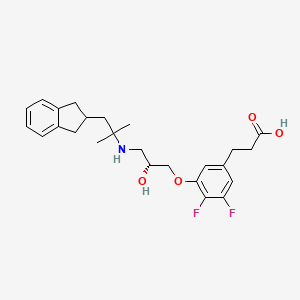

Molecular Formula |

C25H31F2NO4 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid |

InChI |

InChI=1S/C25H31F2NO4/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31)/t20-/m1/s1 |

InChI Key |

FQJISUPNMFRIFZ-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O |

Canonical SMILES |

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O |

Other CAS No. |

753449-67-1 |

Synonyms |

ronacaleret |

Origin of Product |

United States |

Ronacaleret: a Calcilytic Compound in Academic Research

Historical Context of Ronacaleret Discovery and Early Stage Research

The journey of Ronacaleret is intrinsically linked to the broader scientific endeavor to understand and modulate the Calcium-Sensing Receptor (CaSR). The existence of a CaSR was first suggested by studies in the 1960s that observed a correlation between serum calcium levels and parathyroid hormone (PTH) secretion. mdpi.com However, it wasn't until 1993 that the receptor was molecularly identified and cloned. mdpi.comphysiology.org This discovery paved the way for the development of pharmacological agents that could interact with the CaSR.

Ronacaleret emerged from research programs aimed at discovering CaSR antagonists, also known as calcilytics. These compounds block the CaSR, thereby stimulating the release of endogenous PTH. researchgate.net The therapeutic rationale was that transient increases in PTH could act as an anabolic agent for bone, potentially offering a new treatment for osteoporosis. researchgate.netnih.gov

Early-stage research and clinical trials with Ronacaleret explored this potential. Phase I studies demonstrated that Ronacaleret could indeed stimulate PTH release and increase markers of bone formation. nih.gov Subsequent Phase II trials were designed to assess its efficacy in treating conditions like postmenopausal osteoporosis and enhancing fracture healing. researchgate.netnih.gov While one trial in postmenopausal women with low bone mineral density showed some increase in trabecular bone density, it was accompanied by decreases in cortical bone. researchgate.net Another study investigating its effect on radial fracture healing was terminated early due to futility. nih.gov Despite demonstrating a biological effect by increasing PTH levels, the clinical outcomes on bone mineral density and fracture healing were not as robust as hoped, leading to the discontinuation of a dose-ranging clinical trial. nih.govnih.gov

Positioning of Ronacaleret as an Amino Alcohol Chemotype within CaSR Antagonist Research

From a chemical standpoint, Ronacaleret is classified as an amino alcohol. atsjournals.org This places it within a specific chemotype of CaSR antagonists that have been extensively investigated. The amino alcohol scaffold is a key structural feature shared by other early CaSR antagonists, such as NPS2143. atsjournals.org

The development of CaSR antagonists has seen the exploration of various chemical classes, including quinazolinones and other structurally distinct molecules. atsjournals.org However, the amino alcohol chemotype, to which Ronacaleret belongs, represents one of the foundational classes of these compounds. atsjournals.org Research in this chemical space has focused on optimizing the pharmacological properties and pharmacokinetic profiles of these molecules. nih.gov For instance, studies have compared the potency and selectivity of different amino alcohol-based CaSR antagonists. nih.gov While Ronacaleret itself did not achieve its primary clinical endpoints for osteoporosis, the research surrounding it and other related amino alcohol compounds has contributed valuable knowledge to the field of CaSR pharmacology. nih.govacs.org This ongoing research continues to explore the potential of CaSR modulation for various therapeutic applications, including asthma. atsjournals.orgacs.org

Interactive Table: Research Findings on Ronacaleret

| Study Focus | Key Findings |

|---|---|

| Postmenopausal Osteoporosis | Increased trabecular volumetric bone mineral density (vBMD) but decreased cortical vBMD. researchgate.net |

| Fracture Healing | No significant effect on the time to radiographic fracture healing. nih.gov |

| Pharmacodynamics | Stimulated the release of parathyroid hormone (PTH) and increased bone formation markers. researchgate.netnih.gov |

Molecular and Cellular Mechanisms of Ronacaleret Action

Allosteric Modulation of the Calcium-Sensing Receptor by Ronacaleret

As a class C G-protein coupled receptor (GPCR), the CaSR is a primary regulator of extracellular calcium homeostasis. frontiersin.orgresearchgate.net It functions as a homodimer with a large extracellular domain that acts as a "Venus flytrap" to bind ligands, a seven-transmembrane domain, and an intracellular domain. frontiersin.orgersnet.org Ronacaleret's interaction with this receptor is characterized by its specific binding and subsequent functional impact.

Ronacaleret, like other calcilytics such as NPS2143, is an arylalkylamine derivative that acts as a negative allosteric modulator of the CaSR. atsjournals.orgnih.gov It binds within the seven-transmembrane (7TM) domain of the receptor. researchgate.net This binding is topographically distinct from the site where orthosteric agonists, like extracellular calcium (Ca2+o), bind. atsjournals.org The structural similarities between Ronacaleret and another CaSR NAM, NPS2143, are notable. nih.govacs.org While both are arylalkylamine-based, Ronacaleret is designed to be more metabolically labile. nih.govacs.org

The potency of Ronacaleret as a CaSR antagonist has been quantified using in vitro functional assays. A common method is the Fluorometric Imaging Plate Reader (FLIPR)-based assay, which measures the ability of a compound to inhibit increases in cytoplasmic calcium concentration in cells engineered to express the human CaSR, such as HEK293 cells. nih.gov In such assays, Ronacaleret demonstrated a half-maximal inhibitory concentration (IC50) of 0.11 μM. nih.gov Another source indicates a pIC50 value, which is the negative logarithm of the IC50, in the range of 6.5 to 6.8. guidetopharmacology.org

Table 1: In Vitro Potency of Ronacaleret

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| FLIPR-based assay | HEK293 cells expressing human CaSR | IC50 | 0.11 μM | nih.gov |

| FLIPR-based assay | HEK293 cells expressing human CaSR | pIC50 | 6.5 - 6.8 | guidetopharmacology.org |

Molecular Specificity and Binding Characteristics

Downstream Signaling Pathway Modulation

The CaSR is known for its ability to couple to multiple G-protein families, leading to a diversity of intracellular signaling responses. nih.govacs.orgresearchgate.net This promiscuous coupling allows for complex regulation of cellular functions. nih.govacs.orgresearchgate.net

By inhibiting the CaSR, Ronacaleret modulates several key intracellular signaling cascades. The CaSR-mediated activation of Gq/11 proteins stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.gov This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). mdpi.com Ronacaleret's inhibitory action on the CaSR would therefore lead to a dampening of this PLC-mediated pathway.

The CaSR also influences cyclic AMP (cAMP) levels, typically through Gi/o-mediated inhibition of adenylyl cyclase. nih.govmdpi.com However, in some cells, it can activate Gs, leading to increased cAMP. frontiersin.org Furthermore, the CaSR activates mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). ersnet.orgsci-hub.se This activation can occur through various mechanisms, including Gq/11-mediated PKC activation and Gi/o-mediated pathways. nih.govmdpi.com Ronacaleret's antagonism of the CaSR would be expected to suppress these downstream MAPK signaling events. researchgate.net

A direct consequence of CaSR activation is the mobilization of calcium from intracellular stores, a process initiated by the Gq/11-PLC-IP3 signaling axis. nih.gov This leads to a transient increase in cytosolic calcium concentration. nih.govnih.gov Ronacaleret, as a CaSR antagonist, has been shown to inhibit this agonist-induced intracellular calcium mobilization. atsjournals.org

Inositol monophosphate (IP1) is a stable metabolite of inositol trisphosphate (IP3), and its accumulation is a reliable measure of Gq/11 pathway activation. atsjournals.orgacs.org Studies have demonstrated that Ronacaleret inhibits the accumulation of IP1 stimulated by CaSR agonists in HEK293 cells that stably express the receptor. atsjournals.org This confirms its role as an inhibitor of the CaSR-mediated Gq/11 signaling pathway. atsjournals.org

Table 2: Summary of Ronacaleret's Effects on Downstream Signaling

| Signaling Pathway | Key Molecules | Effect of Ronacaleret | Reference |

|---|---|---|---|

| Gq/11 Pathway | Phospholipase C (PLC), Inositol Trisphosphate (IP3), Intracellular Ca2+, Inositol Monophosphate (IP1) | Inhibition | atsjournals.orgnih.gov |

| Gi/o Pathway | Cyclic AMP (cAMP) | Modulation (typically increase by preventing inhibition) | nih.govmdpi.com |

| MAPK Pathways | ERK, p38, JNK | Inhibition | ersnet.orgsci-hub.seresearchgate.net |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Alendronate |

| ATF936 |

| AXT914 |

| Calhex231 |

| Cinacalcet |

| Etelcalcetide |

| Evocalcet |

| Fendiline |

| Formoterol |

| JTT-305 (MK-5442) |

| NPS-467 |

| NPS-568 |

| NPS2143 |

| NPSP795 |

| Ronacaleret |

| Salbutamol |

| SB-423557 |

| Teriparatide |

Regulation of Intracellular Signaling Cascades (e.g., Phospholipase C, cAMP, MAPK pathways) in Cell Models

Mechanism of Endogenous Parathyroid Hormone (PTH) Release Stimulation

Ronacaleret is a calcilytic agent, functioning as a negative allosteric modulator of the calcium-sensing receptor (CaSR). hormones.grnih.gov Its primary mechanism of action involves antagonizing the CaSR on the surface of parathyroid gland cells, which stimulates a transient release of endogenous parathyroid hormone (PTH). drugbank.commedchemexpress.comncats.io

Cellular Basis of PTH Secretion Modulation in Parathyroid Cells

The secretion of PTH from the chief cells of the parathyroid glands is intricately regulated by the concentration of extracellular ionized calcium ([Ca2+]o), a process mediated by the calcium-sensing receptor (CaSR). endocrine.orgphysiology.org The CaSR is a member of the G-protein-coupled receptor (GPCR) family and is highly expressed on the surface of parathyroid cells. researchgate.netnih.gov

Under normal physiological conditions, when blood calcium levels are elevated, calcium ions bind to the extracellular domain of the CaSR. physiology.org This activation triggers a conformational change in the receptor, leading to the stimulation of intracellular signaling cascades. wikipedia.org The CaSR couples primarily to Gαq/11 and Gαi/o proteins. nih.gov Activation of the Gαq/11 pathway stimulates phospholipase C, which in turn leads to the generation of inositol trisphosphate and diacylglycerol, ultimately causing an increase in intracellular calcium concentrations. wikipedia.org In a unique cellular response, this rise in intracellular calcium within parathyroid cells inhibits the fusion of storage vesicles containing PTH with the cell membrane, thereby suppressing PTH secretion. endocrine.orgwikipedia.org

Ronacaleret functions as a CaSR antagonist, specifically a negative allosteric modulator. hormones.grnih.gov It binds to a site on the CaSR that is distinct from the calcium-binding (orthosteric) site. nih.gov This binding action prevents or reduces the receptor's activation by extracellular calcium. drugbank.com By antagonizing the CaSR, Ronacaleret effectively mimics a state of hypocalcemia from the cell's perspective. researchgate.net This blockade prevents the downstream signaling cascade that normally suppresses PTH exocytosis. wikipedia.org Consequently, the inhibition is lifted, and the parathyroid cell is stimulated to release its stores of pre-formed PTH into the bloodstream. drugbank.comresearchgate.netnih.gov This targeted antagonism allows for the mobilization of endogenous PTH. researchgate.net

Table 1: Cellular Components in Ronacaleret-Mediated PTH Secretion

| Cellular Component | Normal Function (High Extracellular Ca2+) | Effect of Ronacaleret |

|---|---|---|

| Calcium-Sensing Receptor (CaSR) | Activated by extracellular Ca2+, initiating inhibitory signal. physiology.org | Antagonized, preventing activation by extracellular Ca2+. drugbank.commedchemexpress.com |

| G-Proteins (Gαq/11, Gαi/o) | Activated by CaSR, stimulating phospholipase C. nih.gov | Activation is blocked due to CaSR antagonism. nih.govnih.gov |

| Intracellular Calcium Signal | Increases, leading to suppression of PTH vesicle fusion. wikipedia.org | Inhibitory signal is not generated. |

| PTH Storage Vesicles | Exocytosis is inhibited. endocrine.orgwikipedia.org | Inhibition is removed, leading to exocytosis. researchgate.net |

| Net Effect on PTH Secretion | PTH release is suppressed. physiology.org | PTH release is stimulated. nih.gov |

Characterization of PTH Release Kinetics in Preclinical Experimental Systems

Preclinical and early-phase clinical studies have characterized the pharmacokinetic profile of PTH release following the administration of Ronacaleret. The desired effect for therapeutic potential is to induce a rapid and transient pulse of PTH, theoretically mimicking the effect of intermittent exogenous PTH injections. researchgate.net

In a study involving healthy postmenopausal women, oral administration of Ronacaleret resulted in a distinct and rapid increase in intact PTH concentrations. oup.com Maximal plasma PTH concentrations were achieved by approximately 1 hour after the dose was given. oup.com The levels remained elevated above the upper limit of the normal range for about four hours before beginning a slow decline. oup.com This kinetic profile was observed to be similar after six months of therapy. oup.com However, studies comparing the effect to teriparatide noted that the PTH elevations induced by Ronacaleret were more prolonged than those historically observed with teriparatide injections. nih.govnih.govnih.gov

In a preclinical model using anesthetized, sodium-restricted Sprague-Dawley rats, Ronacaleret demonstrated effective CaSR antagonism. nih.govahajournals.org During induced hypercalcemia, which would normally suppress PTH, the administration of Ronacaleret completely blocked this effect. ahajournals.org Plasma renin activity (PRA), which was the primary focus of the study, did not decrease in the presence of Ronacaleret, and as a control measure, it was noted that plasma PTH levels also did not significantly decrease from basal levels, confirming the compound's potent and sustained inhibitory effect on the CaSR in this experimental model. ahajournals.org

Another study in ovariectomized Sprague Dawley rats, a model for postmenopausal osteoporosis, showed that administration of a calcilytic agent transiently increased plasma PTH concentrations. oup.com

Table 2: Summary of PTH Release Kinetics for Ronacaleret in Experimental Systems

| Experimental System | Observation | Key Kinetic Parameters |

|---|---|---|

| Healthy Postmenopausal Women | Rapid, dose-dependent increase in intact PTH. oup.com | Time to Peak (Tmax): ~1 hour. oup.comDuration: Elevated above normal for ~4 hours, followed by a slow decline. oup.comProfile: Considered prolonged relative to teriparatide. nih.govnih.gov |

| Anesthetized Sprague-Dawley Rats | Blocked the physiological suppression of PTH during induced hypercalcemia. ahajournals.org | Maintained PTH levels near baseline despite hypercalcemic challenge, demonstrating sustained receptor antagonism. ahajournals.org |

| Ovariectomized Sprague-Dawley Rats | Transiently increased plasma PTH concentrations. oup.com | Data on specific time points not detailed in the source. |

Preclinical Pharmacodynamics and Biological Effects in Research Models

In Vitro Cellular Studies

Effects on CaSR-Expressing Cell Lines (e.g., HEK293-CaSR cells)

In vitro studies utilizing human embryonic kidney (HEK293) cells engineered to express the calcium-sensing receptor (CaSR) have been instrumental in characterizing the pharmacological activity of ronacaleret. In these cell lines, ronacaleret has been shown to act as a negative allosteric modulator of the CaSR. nih.gov For instance, in HEK293 cells expressing a mutant, gain-of-function CaSR, ronacaleret demonstrated the ability to normalize the receptor's heightened sensitivity to extracellular calcium. nih.govresearchgate.net Specifically, treatment with ronacaleret shifted the concentration-response curve of the mutant CaSR to the right, indicating a decrease in its sensitivity. nih.gov A dose-dependent effect was observed, with concentrations of 20 and 40 nM of ronacaleret being effective in normalizing the EC50 values of the mutant receptor. nih.gov These findings highlight ronacaleret's capacity to antagonize CaSR signaling at the cellular level. nih.govworldscientific.com

Impact on Bone Cell Metabolism: Osteoblast and Osteoclast Activity in Cell Culture Models

The influence of CaSR modulation on bone cell activity is a critical aspect of understanding the potential skeletal effects of compounds like ronacaleret. The CaSR is expressed on both osteoblasts, the cells responsible for bone formation, and osteoclasts, which are responsible for bone resorption. researchgate.net Activation of the CaSR in bone cells can influence their behavior and, consequently, bone remodeling. researchgate.net While direct studies on ronacaleret's effect on osteoblast and osteoclast cultures are not extensively detailed in the provided results, the underlying principle is that by stimulating endogenous PTH, ronacaleret indirectly influences these cells. Intermittent PTH exposure is known to have an anabolic effect, primarily by stimulating osteoblast activity and bone formation. hormones.grhormones.gr Conversely, continuous high levels of PTH can lead to increased bone resorption. oup.com Therefore, the impact of ronacaleret on osteoblasts and osteoclasts in cell culture would theoretically depend on the pattern of PTH release it induces.

In Vivo Animal Model Research

Investigation in Rodent Models of Bone Metabolism (e.g., Ovariectomized Rats)

The ovariectomized (OVX) rat is a widely used and well-established animal model for postmenopausal osteoporosis, mimicking the bone loss that occurs due to estrogen deficiency. nih.gov Several CaSR antagonists, including compounds structurally similar to ronacaleret, have been evaluated in this model. hormones.gr The administration of a calcilytic agent to ovariectomized Sprague Dawley rats resulted in a transient increase in plasma PTH concentrations. oup.com This preclinical model is crucial for assessing the in vivo efficacy of potential osteoporosis therapies by allowing for the measurement of bone mineral density, bone microarchitecture, and bone turnover markers. nih.gov Although some calcilytics have shown the potential to increase bone formation in OVX rats, the outcomes can be influenced by the pharmacokinetic profile of the compound. hormones.gringentaconnect.com For example, a prolonged elevation of PTH due to a long half-life of a calcilytic did not result in a net gain in bone mineral density, suggesting a balance between bone formation and resorption. ingentaconnect.com

Modulation of Bone Turnover Markers in Animal Models

In animal models, ronacaleret and other calcilytics have been shown to modulate bone turnover markers, which are biochemical indicators of bone formation and resorption. Administration of a calcilytic to ovariectomized rats led to an increase in markers of both bone formation and resorption. researchgate.net This is consistent with the known effects of increased PTH levels, which stimulate the entire bone remodeling cycle. oup.comfrontiersin.org The goal of an anabolic therapy is to shift this balance in favor of bone formation. esceo.org Studies with other CaSR antagonists in rodent models have demonstrated an increase in markers of bone formation, supporting the potential for this class of compounds to stimulate bone-building activity. nih.gov

Effects on Bone Mineral Density and Microarchitecture in Preclinical Models

Interactive Data Table: Effects of Ronacaleret and Comparators on Bone Turnover Markers and BMD

| Treatment Group | Change in Lumbar Spine BMD at 12 months | Change in Hip BMD at 12 months | Change in Bone Turnover Markers |

|---|---|---|---|

| Ronacaleret | 0.3% to 1.6% increase | Small decreases | Increased |

| Teriparatide | 9.1% increase | Increases | Increased |

| Alendronate | 4.5% increase | Increases | Decreased |

Data derived from a study in postmenopausal women with low BMD. targetmol.comresearchgate.netoup.com

Effects on Renal Physiology in Preclinical Models (e.g., Nephrectomized Rats)

In preclinical research, particularly in models mimicking chronic kidney disease (CKD) such as 5/6-nephrectomized rats, the calcium-sensing receptor (CaSR) antagonist Ronacaleret has been investigated for its effects on renal physiology. Studies in these models have provided insights into how modulating the CaSR can impact kidney function and related metabolic parameters. Long-term administration of Ronacaleret for three months in 5/6 nephrectomized rats has been shown to help preserve renal function. frontiersin.orgresearchgate.net

Influence on Renal Electrolyte Excretion

Research in 5/6-nephrectomized rat models of CKD demonstrates that Ronacaleret exerts significant influence on electrolyte handling by the kidneys. Treatment with Ronacaleret led to a notable decrease in serum phosphate (B84403) levels. physiology.org This effect was accompanied by an increased fractional excretion of phosphate. physiology.org Notably, these alterations in phosphate homeostasis occurred without significant changes in serum calcium (Ca²⁺) or parathyroid hormone (PTH) levels, suggesting a direct renal effect or a mechanism independent of systemic PTH fluctuations. frontiersin.orgresearchgate.netphysiology.org The phosphaturic action of Ronacaleret may be linked to its effects on the hormone Klotho, which is known to inhibit phosphate reabsorption in the proximal tubules. physiology.org

In other experimental settings, such as rats on a low-sodium diet, Ronacaleret was shown to block the decrease in plasma renin activity that is typically induced by hypercalcemia. nih.gov However, under basal conditions, Ronacaleret did not appear to stimulate plasma renin activity on its own. nih.gov While not a preclinical model, studies in postmenopausal women have also reported that chronic administration of Ronacaleret is associated with increased urinary calcium excretion. researchgate.netnih.gov

| Parameter | Effect of Ronacaleret in 5/6 Nephrectomized Rats | Reference |

|---|---|---|

| Serum Phosphate | Decreased | physiology.org |

| Fractional Excretion of Phosphate | Increased | physiology.org |

| Serum Calcium (Ca²⁺) | No significant change | frontiersin.orgresearchgate.netphysiology.org |

| Serum Parathyroid Hormone (PTH) | No significant change | frontiersin.orgresearchgate.netphysiology.org |

Modulation of Renal Klotho Expression and Function

A key finding from preclinical studies in the remnant kidney model is the ability of Ronacaleret to modulate the expression of the anti-aging protein Klotho. physiology.org Research has demonstrated that Ronacaleret treatment increases the renal expression of Klotho in a dose-dependent manner in 5/6-nephrectomized rats. physiology.org This upregulation is not confined to tissue expression; serum and urine levels of Klotho were also found to be elevated following Ronacaleret administration. physiology.org

The preservation and enhancement of Klotho expression are significant, as Klotho deficiency is a hallmark of CKD. Klotho functions as a co-receptor for fibroblast growth factor-23 (FGF23), a hormone that regulates phosphate and vitamin D metabolism. Ronacaleret treatment was observed to decrease serum FGF23 levels. physiology.org This finding is noteworthy because while FGF23 typically enhances Klotho expression, Ronacaleret lowered FGF23 while increasing Klotho. This suggests that Ronacaleret may improve the kidney's sensitivity to FGF23, possibly through the increased abundance of Klotho. physiology.org By maintaining Klotho expression, Ronacaleret may contribute to the preservation of renal function and attenuation of renal fibrosis. frontiersin.orgresearchgate.netphysiology.org

| Parameter | Effect of Ronacaleret in 5/6 Nephrectomized Rats | Reference |

|---|---|---|

| Renal Klotho mRNA Expression | Increased (dose-dependent) | physiology.org |

| Renal Klotho Protein Abundance | Increased | physiology.org |

| Serum Klotho Levels | Increased | physiology.org |

| Urine Klotho Levels | Enhanced | physiology.org |

| Serum FGF23 | Decreased | physiology.org |

Exploration of Ronacaleret's Effects in Other Organ Systems in Animal Models (e.g., Airway Smooth Muscle)

Beyond the renal system, the effects of CaSR antagonists, including Ronacaleret, have been explored in other organ systems. A notable area of investigation is the respiratory system, specifically the airway smooth muscle (ASM). In animal models of allergic asthma, the CaSR has been identified as a potential therapeutic target. researchgate.netnih.gov

Studies have shown that expression of the CaSR is increased in the ASM of allergen-sensitized mice. nih.gov Calcilytics, the class of drugs to which Ronacaleret belongs, have been demonstrated to reduce airway hyperresponsiveness and inflammation in these murine models of allergic asthma. researchgate.netnih.gov More specifically, CaSR negative allosteric modulators (NAMs) like Ronacaleret have been found to reduce airway inflammation and prevent goblet cell hyperplasia in a chronic airway inflammation model. researchgate.net These findings suggest that by antagonizing the CaSR on airway smooth muscle cells, Ronacaleret could potentially mitigate key pathological features of asthma. researchgate.netnih.gov

Molecular Interactions and Transport Mechanisms in Research

Inhibition of Organic Anion Transporting Polypeptides (OATPs)

Ronacaleret has been studied for its potential to inhibit various drug transporters, which can lead to significant drug-drug interactions (DDIs). The primary focus of these investigations has been on the organic anion transporting polypeptide (OATP) family, which plays a crucial role in the disposition of many drugs.

Characterization of OATP1B1 and OATP1B3 Inhibition Profiles

In vitro studies have demonstrated that Ronacaleret can inhibit the function of OATP1B1 and OATP1B3, which are predominantly expressed in the liver. These transporters are critical for the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many prescribed medications.

Research using specific probe substrates has quantified the inhibitory potency of Ronacaleret. For instance, when using estradiol-17β-glucuronide as the probe substrate, Ronacaleret inhibited OATP1B1-mediated uptake with a half-maximal inhibitory concentration (IC₅₀) of 11 µM. Its potency against OATP1B3 was lower, with an IC₅₀ value of 60 µM. acs.orgdrugbank.com

Further studies using rosuvastatin (B1679574), a clinically relevant substrate for these transporters, confirmed these inhibitory effects. The IC₅₀ values for Ronacaleret against OATP1B1 and OATP1B3 with rosuvastatin as the substrate were determined to be 26 µM and 51 µM, respectively. These findings indicated a potential risk for DDIs with drugs that are substrates of OATP1B1. frontiersin.org

| Transporter | Probe Substrate | IC₅₀ (µM) | Source |

|---|---|---|---|

| OATP1B1 | Estradiol-17β-glucuronide | 11 | acs.orgdrugbank.com |

| Rosuvastatin | 26 | frontiersin.org | |

| OATP1B3 | Estradiol-17β-glucuronide | 60 | acs.orgdrugbank.com |

| Rosuvastatin | 51 | frontiersin.org |

Mechanistic Implications of OATP2B1 Inhibition for Compound Absorption in Preclinical Systems

Beyond the hepatic OATPs, investigations revealed that Ronacaleret also inhibits OATP2B1, a transporter expressed on the luminal membrane of enterocytes in the small intestine. clinicaltrials.govnih.gov This transporter facilitates the absorption of various drugs from the gut into the bloodstream.

The inhibition of OATP2B1 by Ronacaleret was identified as the likely mechanism behind an unexpected clinical DDI with rosuvastatin. frontiersin.orgclinicaltrials.gov Contrary to expectations that inhibiting hepatic OATP1B1 would increase rosuvastatin exposure, co-administration with Ronacaleret led to an approximate 50% decrease in rosuvastatin plasma levels. frontiersin.orgclinicaltrials.gov This suggested that the dominant interaction was occurring at the level of intestinal absorption rather than hepatic uptake.

In vitro assays confirmed that Ronacaleret inhibits OATP2B1-mediated transport. Using rosuvastatin as the substrate, the IC₅₀ for OATP2B1 inhibition was 16 µM at a pH of 7.4 and 12 µM at a pH of 6.0, the latter being more representative of the microenvironment at the intestinal wall. acs.orgdrugbank.comfrontiersin.org The decreased absorption of rosuvastatin, without a change in its half-life, strongly pointed to the inhibition of intestinal OATP2B1 as the primary cause of the observed DDI. clinicaltrials.govresearchgate.net This finding underscored the clinical importance of OATP2B1 in the absorption of drugs like rosuvastatin. clinicaltrials.govmedchemexpress.com

| Transporter | Probe Substrate | Condition | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| OATP2B1 | Rosuvastatin | pH 7.4 | 16 | acs.orgdrugbank.comfrontiersin.org |

| pH 6.0 | 12 | acs.orgdrugbank.comfrontiersin.org |

Non-Target Pharmacological Interactions Identified in Preclinical Assays

Ronacaleret is classified as a calcilytic, functioning as a negative allosteric modulator (NAM) of the calcium-sensing receptor (CaSR). frontiersin.orgresearchgate.netatsjournals.org This interaction with the CaSR is its primary, on-target pharmacological mechanism, intended to stimulate the release of parathyroid hormone. drugbank.com

In preclinical evaluations, the specificity of Ronacaleret was assessed to identify potential off-target interactions that could lead to unintended effects. These assays are a standard part of safety pharmacology. inotiv.comresearchgate.net Investigations into its interactions with other key drug transporters revealed a relatively clean profile. Specifically, Ronacaleret did not show significant inhibition of Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-Associated Protein 4 (MRP4). frontiersin.orgclinicaltrials.govmedchemexpress.com The lack of MRP4 inhibition was important in deciphering the rosuvastatin DDI, as it ruled out enhanced first-pass elimination as a cause for the reduced exposure. clinicaltrials.govmedchemexpress.com

Notably, the clinical development of Ronacaleret for osteoporosis was halted due to a lack of desired efficacy, which was attributed to its on-target effects on bone, rather than any identified off-target interactions. frontiersin.org

Advanced Analytical and Computational Research Methodologies Applied to Ronacaleret

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy in Structural Analysis

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy has emerged as a powerful, non-destructive tool for analyzing the structural intricacies of pharmaceutical solids like Ronacaleret. researchgate.netacs.org It provides detailed information on conformation, packing, and intermolecular interactions in the crystalline state. researchgate.netacs.org

A complex crystalline phase of ronacaleret hydrochloride has been extensively studied using SSNMR. nih.gov The analysis revealed that the crystal structure's asymmetric unit contains two independent cationic Ronacaleret molecules and two chloride anions, a configuration known as a Z' = 2 structure. nih.govacs.org This complexity results in complicated SSNMR spectra, as each chemically distinct atom in the two molecules can produce a separate resonance signal. acs.orgnih.gov

The use of various SSNMR experiments, including ¹³C and ¹⁹F magic-angle spinning (MAS) experiments, was crucial for characterizing this phase. The ¹⁹F SSNMR spectrum was expected to show up to four distinct resonances, corresponding to the two fluorine atoms in each of the two independent molecules. acs.org Assignments for the ¹³C and ¹⁹F spectra of this complex structure were achieved by combining experimental data with computational predictions. nih.govacs.org Furthermore, ³⁵Cl MAS experiments conducted at a high magnetic field (16.4 T) successfully observed the two distinct chlorine sites within the crystal lattice. nih.govacs.org

SSNMR is particularly sensitive to the local environment of nuclei, making it an excellent technique for probing hydrogen bonding and the spatial proximity of atoms. sci-hub.se For ronacaleret hydrochloride, ¹H SSNMR experiments performed at high magnetic fields and fast magic-angle spinning rates provided key insights into its hydrogen bonding network and molecular connectivity. nih.gov

Researchers employed a suite of one-dimensional (1D) and two-dimensional (2D) SSNMR experiments to map out the through-space connectivity between different nuclei. acs.orgnih.gov These dipolar correlation experiments included:

¹H-¹³C Heteronuclear Correlation (HETCOR)

¹H-¹⁵N HETCOR

¹H-¹⁹F HETCOR

¹³C-¹⁹F HETCOR

¹H-³⁵Cl HETCOR

These experiments establish correlations between nuclei that are close in space, providing constraints that help to define the molecular conformation and the packing of molecules within the crystal. nih.govacs.org The data on molecular connectivity derived from SSNMR can be directly related to the crystal structure determined by diffraction methods.

Characterization of Crystalline Phases and Molecular Conformation

Single-Crystal X-ray Diffraction for Structural Elucidation of Ronacaleret Salts

Single-crystal X-ray diffraction (SCXRD) was used in conjunction with SSNMR to determine the three-dimensional structure of a crystalline form of ronacaleret hydrochloride. acs.orgnih.gov This technique provided a definitive solution for the crystal structure, revealing that it crystallizes with two independent ronacaleret cations and two chloride anions in the asymmetric unit (Z' = 2). acs.org The final refined structure had a high level of accuracy, with an R1 value of 4.23%. acs.org

The detailed structural parameters obtained from SCXRD, such as unit cell dimensions, bond lengths, and bond angles, served as a crucial input for computational modeling and as a reference for validating the SSNMR analysis. acs.orgrsc.org

Table 1: Selected Crystallographic Data for Ronacaleret HCl Form 1

| Parameter | Value |

|---|---|

| Formula | C₂₅H₃₂Cl F₂N O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.03 |

| b (Å) | 12.51 |

| c (Å) | 17.55 |

| β (°) | 106.6 |

| Volume (ų) | 2530 |

| Z, Z' | 4, 2 |

This table presents a selection of key experimental and structural parameters from the SCXRD analysis of ronacaleret HCl form 1 as reported in scientific literature. acs.org

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) calculations have become an indispensable part of modern structural analysis, providing a theoretical framework to predict and interpret experimental results from SSNMR and X-ray diffraction. acs.orgrsc.org

For ronacaleret hydrochloride, DFT calculations were employed to predict NMR parameters, including chemical shieldings and electric field gradient (EFG) tensors. nih.gov These theoretical predictions were then compared with the experimental SSNMR data. acs.org This comparison was instrumental in assigning the complex ¹³C and ¹⁹F SSNMR spectra arising from the Z' = 2 structure. nih.gov

Similarly, calculated chemical shielding and EFG parameters for the chlorine nuclei were used to assign the two distinct sites observed in the ³⁵Cl SSNMR experiments. nih.govacs.org The EFG tensor is particularly sensitive to the local electronic environment and the symmetry of the charge distribution around a quadrupolar nucleus like ³⁵Cl, making its prediction a powerful tool for probing hydrogen bonding interactions involving the chloride ions. rsc.orgrsc.org

DFT calculations were also utilized to refine the crystal structure of ronacaleret hydrochloride. acs.orgnih.gov While SCXRD provides the positions of heavier atoms with high accuracy, the positions of hydrogen atoms are often less certain. Computational methods can be used to optimize the positions of hydrogen atoms within the experimentally determined lattice, leading to a more accurate and complete structural model. acs.org

In the study of ronacaleret hydrochloride, researchers explored different computational approaches and structural models. acs.org This included a "low temperature" structure where hydrogen positions were optimized based on the SCXRD structure, and a "room temperature" structure obtained through more complex refinement procedures against powder X-ray diffraction data, followed by optimization of all atomic positions. acs.org This combined experimental and computational approach allows for a highly detailed and robust structural characterization. nih.gov

Table of Compounds

| Compound Name |

|---|

| Ronacaleret |

| Ronacaleret hydrochloride |

Comparative Pharmacology and Future Research Directions for Calcilytics

Comparative Analysis of Ronacaleret's Pharmacological Profile with Other CaSR Antagonists

A variety of CaSR antagonists have been developed, each with a unique pharmacological profile. Key examples include Ronacaleret, NPS-2143, JTT-305/MK-5442, AXT914, and SB-423557. acs.orgresearchgate.net These compounds, while sharing the same mechanism of action, exhibit notable differences in their effects on PTH and subsequent biological responses.

Differences in PTH Kinetic Profiles and Biological Responses in Preclinical Models

The therapeutic potential of CaSR antagonists is intrinsically linked to the kinetic profile of the PTH release they induce. Sharp, transient spikes in PTH are associated with bone formation (anabolic effects), whereas sustained elevations can lead to bone resorption (catabolic effects). nih.gov

Preclinical studies in various animal models have highlighted these differences:

Ronacaleret: In postmenopausal women, Ronacaleret produced more prolonged PTH elevations compared to the transient spikes seen with teriparatide, leading to a mild state of hyperparathyroidism. researchgate.net This resulted in an increase in trabecular bone volume but a decrease in cortical bone density. researchgate.netnih.gov

NPS-2143: This first-generation calcilytic demonstrated a prolonged half-life in rats, leading to sustained PTH elevation. oup.com While it increased bone turnover, it did not increase bone mineral density when administered alone in ovariectomized rats. oup.comnih.gov

JTT-305/MK-5442: This compound, also known as encaleret, was developed as a short-acting CaSR antagonist. oup.comncats.io In ovariectomized rats, it stimulated transient PTH release and increased bone formation. oup.comncats.io However, in human trials for postmenopausal osteoporosis, it failed to demonstrate efficacy, potentially due to the PTH pulse being less robust and more prolonged than that of injectable PTH analogs. researchgate.netnih.gov

SB-423557: This orally bioavailable compound and its active metabolite, SB-423562, were designed to be short-acting. nih.gov They elicited transient PTH release in preclinical species and humans, with a profile similar to subcutaneous PTH administration, and promoted bone formation in ovariectomized rats. nih.gov

| Compound | PTH Release Profile | Effect on Bone (Preclinical/Clinical) | Reference |

|---|---|---|---|

| Ronacaleret | Prolonged elevation | Increased trabecular bone, decreased cortical bone | researchgate.netnih.gov |

| NPS-2143 | Sustained elevation | Increased bone turnover, no increase in bone mineral density alone | oup.comnih.gov |

| JTT-305/MK-5442 | Transient but less robust than injectable PTH | Increased bone formation in rats, lack of efficacy in human osteoporosis trials | researchgate.netnih.govoup.comncats.io |

| SB-423557 | Transient, similar to subcutaneous PTH | Promoted bone formation in rats | nih.gov |

Distinct Pharmacological Profiles and Receptor Affinity Across CaSR Antagonist Chemotypes

These different chemotypes bind to distinct, albeit overlapping, allosteric sites within the seven-transmembrane (7TM) domain of the CaSR. nih.gov This can lead to variations in receptor affinity and the way they modulate receptor function. For instance, NPS-2143 has an IC50 of approximately 43 nM for inhibiting CaSR-mediated intracellular calcium responses. nih.gov More recent calcilytics, such as Ronacaleret, JTT-305, and AXT914, have shown higher potency in in-vitro assays. cardiff.ac.uk The specific interactions within the allosteric binding pocket can influence not only the potency of the antagonist but also the kinetics of PTH release, contributing to the observed differences in their biological effects. acs.org

Advancements in CaSR Antagonist Design: Addressing Mechanistic Challenges for Therapeutic Applications

The initial promise of calcilytics for osteoporosis has been tempered by clinical trial results. acs.orgresearchgate.net This has spurred further research into designing new generations of CaSR antagonists that can overcome the mechanistic challenges observed with earlier compounds.

Strategies for Achieving Optimal PTH Pulsatility in Preclinical Models

A key challenge is to design an orally available small molecule that can replicate the sharp, transient PTH pulse achieved with injectable therapies like teriparatide. nih.gov The prolonged PTH elevation seen with many calcilytics appears to be a limiting factor for their anabolic efficacy on bone. acs.orgresearchgate.net

Strategies to achieve optimal PTH pulsatility include:

Developing shorter-acting compounds: Research has focused on creating antagonists with a shorter plasma half-life to ensure a rapid decline in PTH levels after the initial peak. oup.comnih.gov

Modeling and Simulation: Pharmacokinetic/pharmacodynamic (PK/PD) models are being developed to better predict the human PTH response to CaSR antagonists based on preclinical data. nih.govnih.gov These models can help in selecting compounds with the desired kinetic profile for clinical development.

Development of Tissue-Selective CaSR Modulators through Research

The CaSR is expressed in various tissues beyond the parathyroid glands, including bone, kidney, and the gastrointestinal tract. endocrine.orgmedchemexpress.com The non-specific action of current CaSR antagonists can lead to off-target effects. The development of tissue-selective CaSR modulators is a significant area of future research.

This could be achieved through:

Exploiting biased signaling: Different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways. Developing biased allosteric modulators could allow for the selective targeting of CaSR functions in specific tissues. frontiersin.org

Targeted delivery systems: Designing drug delivery systems that concentrate the CaSR antagonist at the desired site of action, such as the parathyroid gland, could minimize effects on other tissues.

Exploring Novel Therapeutic Applications for CaSR Antagonists Based on Mechanistic Understanding

While the initial focus for calcilytics was osteoporosis, a deeper understanding of the CaSR's role in various physiological processes has opened up new potential therapeutic avenues. acs.orgfrontiersin.orgontosight.ai

Hypoparathyroidism: CaSR antagonists have the potential to treat hypoparathyroidism by stimulating the secretion of endogenous PTH from the remaining parathyroid tissue. ontosight.ainih.gov This could offer an alternative to hormone replacement therapy.

Asthma and Inflammatory Lung Disorders: The CaSR is expressed on airway smooth muscle cells and has been implicated in bronchoconstriction and airway inflammation. atsjournals.orggoogle.com Preclinical studies suggest that CaSR antagonists could be beneficial in treating asthma and other inflammatory lung diseases. acs.org

Idiopathic Pulmonary Fibrosis (IPF): Research indicates that CaSR antagonists may have disease-modifying potential in IPF by inhibiting pro-fibrotic processes. mdpi.com

Neurological Disorders: The CaSR is present in the nervous system and may play a role in conditions like Alzheimer's disease and ischemia. mdpi.com Inhibition of the CaSR is being explored as a potential therapeutic strategy in these neurodegenerative disorders. mdpi.com

The continued exploration of the complex pharmacology of the CaSR and the development of more refined modulators hold promise for addressing a range of unmet medical needs.

Investigation in Renal Pathophysiology and Mineral Metabolism Disorders in Preclinical Contexts

Ronacaleret, a calcilytic agent, or antagonist of the calcium-sensing receptor (CaSR), has been a subject of preclinical investigation for its potential therapeutic applications, particularly in the context of renal pathophysiology and mineral metabolism disorders. The primary mechanism of action of ronacaleret involves the inhibition of the CaSR, which in turn stimulates the endogenous release of parathyroid hormone (PTH). researchgate.net This targeted action has prompted research into its effects on conditions characterized by dysregulated mineral balance.

Preclinical studies have explored the impact of ronacaleret on mineral metabolism. For instance, research in ovariectomized Sprague Dawley rats demonstrated that administration of a calcilytic agent led to transient increases in plasma PTH concentrations. oup.com This pulsatile release of PTH was associated with an increase in both trabecular and cortical bone mineral density (BMD) and improved bone strength. oup.com These findings suggested a potential anabolic effect on bone, a key aspect of mineral metabolism. oup.com

Further investigations have aimed to characterize the detailed effects of ronacaleret on calcium homeostasis. Studies in postmenopausal women, which can be considered a translational extension of preclinical observations, revealed that chronic administration of ronacaleret was associated with increases in both urinary calcium excretion and serum calcium levels. researchgate.netnih.gov The magnitude of these changes was noted to be significantly greater than those observed with recombinant human PTH (rhPTH(1-34)) administration. nih.gov This has been attributed to the greater total exposure to PTH following ronacaleret administration, potentially creating a state comparable to mild hyperparathyroidism. researchgate.netnih.gov

The hypercalcemic effects of the PTH released by ronacaleret may be amplified by the direct action of the calcilytic on the CaSR in the kidney. researchgate.net The CaSR is highly expressed in the kidney and plays a crucial role in regulating calcium reabsorption. researchgate.netnih.gov By antagonizing the renal CaSR, ronacaleret may directly influence renal calcium handling, contributing to the observed changes in mineral metabolism.

While initially investigated for osteoporosis due to its PTH-stimulating effects, the clinical development of ronacaleret for this indication was halted. nih.govresearchgate.net Despite promising results in preclinical models, clinical trials in postmenopausal women with low bone mineral density showed only modest increases in lumbar spine BMD and decreases in BMD at hip sites. oup.comnih.gov The prolonged elevation of PTH induced by ronacaleret was suggested to induce a state of mild hyperparathyroidism, which could explain the observed densitometric findings. oup.comnih.gov

More recently, research has shifted towards exploring the utility of calcilytics like ronacaleret in other conditions. For example, in mouse models of Autosomal Dominant Hypocalcemia (ADH), a condition caused by gain-of-function mutations in the CaSR, the calcilytic JTT-305/MK-5442 was shown to prevent the development of nephrocalcinosis. nih.gov This suggests a potential therapeutic avenue for calcilytics in managing specific renal complications associated with genetic disorders of mineral metabolism.

Table 1: Summary of Preclinical and Clinical Research Findings for Ronacaleret in Mineral Metabolism

| Study Population/Model | Key Findings | Reference(s) |

|---|---|---|

| Ovariectomized Sprague Dawley rats | Transiently increased plasma PTH, increased trabecular and cortical BMD, improved bone strength. | oup.com |

| Postmenopausal women | Increased urinary calcium excretion and serum calcium levels. Greater total PTH exposure compared to rhPTH(1-34). | researchgate.netnih.gov |

| Postmenopausal women with low BMD | Modest increases in lumbar spine BMD, decreases in hip BMD. Prolonged PTH elevation suggesting mild hyperparathyroidism. | oup.comnih.gov |

| Mouse models of Autosomal Dominant Hypocalcemia (ADH) | A calcilytic (JTT-305/MK-5442) prevented nephrocalcinosis. | nih.gov |

Potential Roles in Other CaSR-Expressing Tissues and Associated Research Pathways

The Calcium-Sensing Receptor (CaSR) is not confined to the parathyroid glands and kidneys; it is expressed in a wide array of tissues throughout the body, where it participates in various physiological processes unrelated to systemic calcium homeostasis. nih.goveuropa.eu This widespread expression opens up potential future research directions for calcilytics like ronacaleret, targeting CaSR function in these other tissues.

The CaSR is known to be present in tissues such as the intestine, pancreatic islets, lungs, brain, skin, and the vasculature. nih.gov In these non-calcitropic tissues, the CaSR is involved in regulating cellular processes like gene expression, proliferation, differentiation, and apoptosis. nih.gov It also influences physiological functions including the secretion of entero-endocrine hormones, cardiac function, vascular tone, and the development of the lungs and neurons. nih.gov

Future research could investigate the effects of ronacaleret on CaSR activity in these diverse tissues. For instance, the CaSR is highly expressed in pancreatic islet α- and β-cells, which are responsible for secreting glucagon (B607659) and insulin (B600854), respectively. researchgate.netoup.com Studies have shown that CaSR activation can influence insulin and glucagon secretion. oup.com Research in mouse models with a gain-of-function CaSR mutation revealed impaired glucose tolerance and insulin secretion. oup.com Notably, treatment with the calcilytic ronacaleret was able to rectify the hypocalcemia in these mice and was associated with an increase in plasma insulin concentrations, suggesting a potential role for calcilytics in modulating glucose homeostasis. oup.com

The expression of the CaSR in skeletal muscle is another area of interest. europa.eu Given the close proximity of bone and skeletal muscle and the role of calcium in muscle contraction, differentiation, and growth, the CaSR may play a role in modulating muscle activities. europa.eu Satellite cells, which are skeletal muscle stem cells, also express the CaSR, hinting at its involvement in muscle regeneration and growth. europa.eu The potential for ronacaleret to modulate these processes warrants further investigation.

Furthermore, the CaSR has been identified in the gastrointestinal tract, where it acts as a sensor for nutrients. cardiff.ac.uk This suggests that calcilytics could potentially influence gut hormone secretion and nutrient sensing, opening up research avenues in metabolic disorders beyond diabetes. The cardiovascular system is another potential target, as the CaSR is involved in regulating vascular tone. nih.gov

The ability of calcilytics to antagonize the CaSR in these various tissues could have therapeutic implications for a range of conditions. However, a significant challenge is the lack of tissue-selective effects of current calcilytics like ronacaleret. europa.eu This means that blocking the CaSR in one tissue could have unintended consequences in others. For example, while aiming to stimulate PTH for a potential anabolic effect on bone, the simultaneous blockade of CaSR in bone cells might counteract this effect. europa.eu

Future research will likely focus on developing tissue-specific calcilytics or novel drug delivery systems to target the CaSR in a more controlled manner. Additionally, further elucidation of the specific signaling pathways downstream of the CaSR in different tissues will be crucial for understanding the full therapeutic potential and possible side effects of compounds like ronacaleret.

Q & A

Q. What is the molecular mechanism of action of Ronacaleret in modulating calcium-sensing receptor (CaSR) activity?

Ronacaleret functions as a negative allosteric modulator of CaSR, inhibiting receptor activity with an IC₅₀ of 0.11 μM in FLIPR assays . Its antagonism triggers transient parathyroid hormone (PTH) release, which may increase bone formation in osteoporosis models. Preclinical studies in Wistar rats (3 mg/kg/day via subcutaneous pump) demonstrated increased renal klotho expression, reduced serum phosphorus, and protection of podocytes . Methodologically, FLIPR assays and in vivo pharmacokinetic profiling are critical for validating target engagement and dose optimization.

Q. What experimental models are commonly used to assess Ronacaleret’s efficacy in bone metabolism studies?

Key models include:

- 5/6 nephrectomy-induced chronic kidney disease (CKD) in Wistar rats : Evaluates klotho preservation, serum phosphorus reduction, and renal function .

- Ovariectomized (OVX) rodent models : Mimics postmenopausal osteoporosis to assess bone mineral density (BMD) changes. Ronacaleret showed dose-dependent increases in trabecular BMD but paradoxical reductions in cortical BMD in human trials .

- In vitro CaSR inhibition assays : Validates receptor selectivity using FLIPR and off-target profiling (e.g., hERG, CYP2D6) to mitigate safety risks .

Q. How is Ronacaleret formulated for preclinical administration, and what solubility challenges arise?

Ronacaleret is typically dissolved in DMSO for in vitro studies (e.g., 10 mM stock). In vivo formulations include:

- Subcutaneous pump delivery : 3 mg/kg/day in Wistar rats, using DMSO:Tween 80:Saline (10:5:85) .

- Oral suspension : 0.5% CMC Na solution for bioavailability studies. Solubility challenges (LogP = 4.749) necessitate careful solvent selection to avoid precipitation and ensure consistent dosing .

Advanced Research Questions

Q. How do Ronacaleret’s off-target activities (e.g., SERT inhibition, IC₅₀ = 0.19 μM) impact its pharmacological profile?

Ronacaleret exhibits off-target inhibition at serotonin transporter (SERT) and norepinephrine reuptake (NER) sites, which may contribute to adverse effects like gastrointestinal disturbances (reported in >60% of phase II trial participants) . Researchers must integrate high-throughput selectivity screening (e.g., α₂β, β₂ adrenergic receptors) and structure-activity relationship (SAR) analysis to refine analogs with reduced off-target binding .

Q. How can researchers reconcile contradictory findings on Ronacaleret’s effects on trabecular versus cortical bone density?

Phase II trials reported a 1.7% increase in lumbar trabecular BMD but a 0.9% reduction in hip cortical BMD . Methodological considerations include:

- Dose dependency : Higher doses may disproportionately affect cortical remodeling.

- Imaging techniques : Dual-energy X-ray absorptiometry (DXA) vs. quantitative computed tomography (QCT) for site-specific BMD analysis.

- Species differences : Rodent models may not fully replicate human cortical bone dynamics. Comparative studies with bisphosphonates or PTH analogs are recommended to contextualize outcomes .

Q. What experimental design strategies address Ronacaleret’s termination in phase II trials due to cardiovascular and gastrointestinal toxicity?

- Cohort stratification : Subgroup analysis of patients with pre-existing cardiac conditions (2.3% adverse event rate) to identify risk factors .

- Biomarker integration : Monitor serum FGF23 and klotho levels to correlate efficacy with renal protection .

- Alternative delivery routes : Intratracheal administration (tested in mice) reduced systemic exposure and may mitigate toxicity .

Q. How can metabolomics guide the optimization of Ronacaleret’s pharmacokinetic profile?

Ronacaleret’s rapid clearance in mice (within 8 hours post-intratracheal dosing) suggests hepatic metabolism as a key focus . Strategies include:

- CYP isoform profiling : Assess contributions of CYP2D6 (IC₅₀ >30 μM) and CYP3A4 to metabolic stability .

- Prodrug derivatization : Enhance oral bioavailability while maintaining target specificity.

Methodological Guidelines

- Data Contradiction Analysis : Use meta-analysis frameworks to compare preclinical (e.g., rat CKD models) and clinical outcomes, adjusting for interspecies variability .

- Dose-Response Optimization : Apply Hill equation modeling to balance CaSR antagonism (EC₅₀) against off-target risks (e.g., hERG IC₅₀ = 23 μM) .

- Ethical Compliance : Align animal studies with ARRIVE guidelines, particularly for renal and cardiovascular endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.